molecular formula C6H5BrCl2FN B1375836 3-Bromo-5-chloro-2-fluoroaniline hydrochloride CAS No. 1384265-18-2

3-Bromo-5-chloro-2-fluoroaniline hydrochloride

Cat. No.: B1375836
CAS No.: 1384265-18-2
M. Wt: 260.92 g/mol
InChI Key: HCOZLUMNIRGYJG-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

3-Bromo-5-chloro-2-fluoroaniline hydrochloride (CAS: 1384265-18-2) is a halogenated aromatic amine derivative. Its systematic IUPAC name, This compound , reflects the substituent positions on the benzene ring:

  • Bromo (-Br) at position 3
  • Chloro (-Cl) at position 5
  • Fluoro (-F) at position 2
  • Amino (-NH₂) at position 1
  • Hydrochloride salt formation at the amino group.

The molecular formula is C₆H₅BrCl₂FN , with a molar mass of 260.92 g/mol . The structural hierarchy classifies it under:

  • Aromatic aminesPolyhalogenated anilinesTrihalogenated anilines .

Key structural features include:

  • A benzene core with three halogen substituents and an amino group.
  • Planar geometry at the nitrogen atom due to partial conjugation with the aromatic ring.
  • Enhanced steric and electronic effects from ortho-fluorine and meta-chloro/bromo groups.

Historical Development and Discovery

The compound emerged in the early 21st century as a synthetic intermediate in pharmaceutical research. Key milestones include:

  • 2011 : First documented synthesis in a patent by Huang et al. (WO2011/25927) for kinase inhibitor development.
  • 2017–2018 : Utilization in patented routes for protein kinase inhibitors (US9850229B2, US10005761B2), highlighting its role in medicinal chemistry.

Its design aligns with trends in polyhalogenated aniline synthesis , leveraging halogen-directed functionalization strategies. Early synthetic routes involved:

  • Buchwald-Hartwig amination of pre-halogenated benzene derivatives.
  • Multi-step halogenation using LDA (lithium diisopropylamide) and azide intermediates.

Registration and Identification Parameters

Registry Identifiers

Parameter Value Source
CAS Registry Number 1384265-18-2
PubChem CID (Hydrochloride) 122360104
DSSTox Substance ID DTXSID60679587 (base compound)

Spectroscopic Data

  • SMILES : NC1=CC(F)=CC(Br)=C1Cl.Cl.
  • InChI Key : HCOZLUMNIRGYJG-UHFFFAOYSA-N.
  • Molecular Formula : C₆H₅BrCl₂FN.

Physical Properties

Property Value Source
Melting Point Not reported
Boiling Point Not reported
Density 1.694 g/cm³ (predicted)
Solubility Slightly soluble in polar solvents

Position in Halogenated Aniline Classification Hierarchy

The compound belongs to a specialized subclass of trihalogenated anilines , distinguished by:

  • Substituent Diversity : Combines bromo, chloro, and fluoro groups, enabling unique electronic effects (e.g., fluorine’s strong electron-withdrawing nature).
  • Synthetic Utility : Serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity.

Comparative Analysis of Halogenated Anilines

Compound Substituents CAS Number Key Applications
5-Bromo-2-fluoroaniline Br (5), F (2) 2924-09-6 Agrochemical synthesis
3-Chloro-5-fluoroaniline Cl (3), F (5) 133002-78-1 Pharmaceutical intermediates
3-Bromo-5-chloro-2-fluoroaniline HCl Br (3), Cl (5), F (2) 1384265-18-2 Kinase inhibitor development

The compound’s ortho-fluoro and meta-chloro/bromo substitution pattern enhances its steric profile, making it advantageous for targeting hydrophobic enzyme pockets.

Properties

IUPAC Name

3-bromo-5-chloro-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOZLUMNIRGYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluoroaniline hydrochloride involves multiple steps, starting with the halogenation of aniline derivatives. The reaction conditions often include the use of halogenating agents such as bromine and chlorine under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes, where aniline derivatives are treated with halogenating agents in the presence of catalysts to increase the reaction efficiency. The final product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-chloro-2-fluoroaniline hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections. The halogen substituents enhance the compound's biological activity and metabolic stability, making it a candidate for drug development aimed at various therapeutic targets .

Potential Drug Development Applications :

  • Antibiotics : Research indicates that halogenated anilines can exhibit antibacterial properties, suggesting that this compound may be useful in developing new antibiotics.
  • Inhibitors : It is also explored for synthesizing inhibitors for specific biological pathways, potentially leading to new treatments for diseases.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The halogen atoms can be replaced with other functional groups to create diverse derivatives.
  • Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Materials Science

In materials science, this compound is used in the production of dyes and pigments. The unique properties imparted by the halogens make it suitable for applications requiring high stability and reactivity .

Case Studies and Research Findings

StudyFocusFindings
Study on Antibacterial PropertiesInvestigated the effectiveness of halogenated anilines against bacterial strainsFound that compounds similar to 3-Bromo-5-chloro-2-fluoroaniline demonstrated significant antibacterial activity, indicating potential as a lead compound for antibiotic development.
Synthesis of Pharmaceutical IntermediatesExplored synthetic routes for developing new drugsHighlighted the utility of 3-Bromo-5-chloro-2-fluoroaniline as a versatile intermediate in synthesizing various pharmaceutical agents targeting different diseases.
Reaction Mechanism StudiesAnalyzed chemical reactivity with nucleophilesDemonstrated that the compound's halogen substituents significantly influence its reactivity patterns, allowing for tailored modifications to enhance biological activity .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Research Findings and Trends

Electronic Effects : Fluorine at position 2 in the target compound enhances electron-withdrawing effects, activating the ring for nucleophilic attack at position 2. This is critical for forming C-N bonds in antineoplastic agents .

Steric Considerations : Bromine at position 3 in the target compound minimizes steric clashes compared to analogs with ortho halogens (e.g., 3-bromo-6-chloro-2-fluoroaniline), enabling efficient Pd-catalyzed couplings .

Safety Profile : Hydrochloride salts generally pose higher handling risks (e.g., hygroscopicity, corrosivity) than free bases, necessitating stringent storage protocols .

Biological Activity

3-Bromo-5-chloro-2-fluoroaniline hydrochloride is an organic compound characterized by its unique halogenation pattern, which includes bromine, chlorine, and fluorine substituents on an aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₆H₄BrClFN
  • Molecular Weight : 224.46 g/mol
  • CAS Number : 1269232-95-2

The presence of multiple halogens contributes to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating various biochemical pathways. The trifluoromethoxy group enhances its ability to interact with biological molecules, thereby increasing potency and selectivity.

Medicinal Chemistry

This compound is utilized in the study of enzyme interactions and protein modifications. Its unique halogenation pattern allows for enhanced binding affinity to target proteins, which can lead to improved therapeutic efficacy .

Case Studies

  • EGFR Inhibition : Research has shown that compounds with similar halogen substitutions exhibit significant inhibitory effects on epidermal growth factor receptor (EGFR) activity. For instance, modifications on the aniline ring have been linked to improved potency against EGFR-driven cancer cell lines .
    CompoundIC50 (nM)Target
    3-Bromo-5-chloro-2-fluoroanilineTBDEGFR
    Erlotinib0.6EGFR
    LapatinibTBDEGFR
  • Antiproliferative Activity : In vitro studies have demonstrated that derivatives of 3-Bromo-5-chloro-2-fluoroaniline can inhibit cellular proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Interaction Studies

Studies focusing on the reactivity of this compound with nucleophiles and electrophiles are crucial for understanding its modification potential to enhance biological activity. These interactions could lead to the development of more potent analogs for therapeutic use .

Comparison with Similar Compounds

The biological activity of 3-Bromo-5-chloro-2-fluoroaniline can be contrasted with other halogenated anilines:

CompoundKey FeaturesBiological Activity
2-Bromo-5-fluoroanilineFewer halogensModerate potency against EGFR
5-Bromo-3-chloro-2-fluoroanilineSimilar structureEnhanced anti-proliferative effects
3-Bromo-2-chloro-5-fluoroanilineUnique reactivity profilePotential for targeted therapies

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-bromo-5-chloro-2-fluoroaniline hydrochloride, and how can they influence experimental design?

  • Answer: The compound (CAS: 1269232-95-2 or 1384265-18-2, depending on the source) has a molecular formula C₆H₄BrClFN·HCl and molecular weight ~260.9 g/mol. Its purity is typically ≥95–97% . Key properties include:

  • Boiling Point/Decomposition: Thermal stability data (e.g., TGA/DSC) are critical for handling, as decomposition may occur above 250°C .
  • Solubility: Likely polar aprotic solvents (DMF, DMSO) due to halogen substituents and hydrochloride salt form.
  • Hygroscopicity: Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis .
  • Safety: Use PPE (gloves, goggles) and avoid inhalation; consult SDS for hazard codes (e.g., H315, H319) .

Q. How can researchers verify the structural identity of this compound and resolve discrepancies in CAS numbers?

  • Answer: Use orthogonal analytical methods:

  • NMR (¹H/¹³C): Compare chemical shifts with analogs (e.g., 5-bromo-3-chloro-2-fluoroaniline, δ ~6.8–7.5 ppm for aromatic protons) .
  • X-ray Crystallography: Resolve ambiguity in CAS assignments (e.g., 1269232-95-2 vs. 1384265-18-2) via unit cell parameters .
  • HRMS: Confirm molecular ion ([M+H]⁺) at m/z ~261.9 (theoretical) .

Q. What synthetic routes are reported for halogenated aniline derivatives like this compound?

  • Answer: Common strategies include:

  • Stepwise Halogenation: Sequential bromination/chlorination/fluorination of aniline precursors under controlled conditions (e.g., HBr/HCl for Br/Cl, Selectfluor® for F) .
  • Salt Formation: Hydrochloride salt generated via HCl gas bubbling in anhydrous ether .
  • Yield Optimization: Monitor reaction progress via TLC (silica, hexane/EtOAc) and purify via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

  • Answer: Design a DOE (Design of Experiments) to test variables:

VariableRangeImpact
Temperature0–50°CLower temps reduce dehalogenation
SolventDCM vs. THFPolar aprotic solvents favor SNAr mechanisms
CatalystPd(OAc)₂ vs. CuITransition metals for cross-coupling efficiency
  • Analysis: Use HPLC (C18 column, 0.1% TFA/MeCN gradient) to quantify impurities .

Q. What analytical challenges arise in characterizing this compound’s stability under storage?

  • Answer: Degradation pathways include:

  • Hydrolysis: Monitor via ¹⁹F NMR for fluoride release (δ ~−120 ppm) .
  • Photodegradation: Conduct accelerated aging under UV light (λ = 254 nm) and analyze by LC-MS .
  • Data: Tabulate degradation products (e.g., dehalogenated species) and half-life at 25°C .

Q. How do conflicting spectral data from different sources affect structural interpretation?

  • Answer: Resolve contradictions via:

  • Database Cross-Validation: Compare with entries in PubChem (CID: 37550366) and ChemSpider (ID: 37550366) .
  • Computational Modeling: Use DFT (B3LYP/6-311+G**) to predict NMR/IR spectra and match experimental data .
  • Case Study: Discrepancy in melting points (e.g., 249–254°C vs. undefined) may reflect polymorphic forms .

Q. What role does this compound play in medicinal chemistry or materials science?

  • Answer: As a halogen-rich building block:

  • Pharmaceutical Intermediates: Used in Suzuki couplings to synthesize kinase inhibitors (e.g., JAK2/FLT3) .
  • Ligand Design: Bromo/chloro substituents enhance π-stacking in MOFs (Metal-Organic Frameworks) .
  • Case Study: Analog 5-bromo-2-fluoropyridine-3-boronic acid is utilized in PROTAC development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-2-fluoroaniline hydrochloride
Reactant of Route 2
3-Bromo-5-chloro-2-fluoroaniline hydrochloride

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